trans-Sedaxane
Description
Structure
3D Structure
Properties
CAS No. |
599197-38-3 |
|---|---|
Molecular Formula |
C18H19F2N3O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[2-[(1R,2S)-2-cyclopropylcyclopropyl]phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24)/t12-,13-/m0/s1 |
InChI Key |
XQJQCBDIXRIYRP-STQMWFEESA-N |
SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |
Isomeric SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2[C@@H]3C[C@H]3C4CC4 |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Trans Sedaxane
Retrosynthetic Analysis and Key Precursors for Sedaxane (B1681717) Synthesis
The synthesis of a complex molecule like Sedaxane begins with a logical deconstruction of its structure into simpler, more readily available precursors, a process known as retrosynthetic analysis. For Sedaxane, the core structure is an amide, which can be retrosynthetically cleaved into two primary building blocks: a pyrazole (B372694) carboxylic acid moiety and a unique o-biscyclopropyl-aniline derivative. wikipedia.orgacs.org
The aniline (B41778) portion, specifically the novel amino bicyclopropanol intermediate, is a significant synthetic challenge. acs.org A retrosynthetic pathway for this intermediate suggests it can be prepared from an arylcyclopropyl ester via Kulinkovich cyclopropanation. acs.org This ester, in turn, can be traced back to simpler starting materials like 2-bromostyrene (B128962) or 2-chlorobenzaldehyde. acs.orgchimia.ch One cost-effective approach starts with the readily available 2-chlorobenzaldehyde. chimia.ch
The second key precursor is the pyrazole carboxylic acid, specifically 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. acs.orgchimia.ch This component is crucial not only for Sedaxane but also for other major succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides developed by Syngenta, making its efficient synthesis a high priority. chimia.chnih.gov Its synthesis involves preparing the corresponding acid chloride from the carboxylic acid using an agent like thionyl chloride before the final amide coupling step. acs.org
Total Synthesis Approaches to Sedaxane and its Isomers
A notable route to the aniline precursor begins with 2-chlorobenzaldehyde. wikipedia.orgchimia.ch This involves a base-catalyzed aldol (B89426) condensation with cyclopropyl (B3062369) methyl ketone to form an α,β-unsaturated carbonyl compound. wikipedia.org Reaction with hydrazine (B178648) generates a dihydropyrazole derivative. wikipedia.org Subsequent treatment with potassium hydroxide (B78521) facilitates the formation of the second cyclopropyl ring. wikipedia.org The final aniline is then formed through a palladium-catalyzed Buchwald-Hartwig amination reaction. wikipedia.orgresearchgate.net Due to a lack of complete stereoselectivity during the formation of the second cyclopropyl ring, this process yields a mixture of diastereomers, consisting of cis and trans isomers. wikipedia.org The commercial product is composed of over 80% of the more active trans-isomers. wikipedia.orgresearchgate.netfrontiersin.orgnih.gov
Strategies for Diastereoselective Synthesis of trans-Sedaxane
Achieving a high proportion of the desired trans-isomer is a critical aspect of Sedaxane synthesis. The geometry of the bicyclopropyl (B13801878) moiety significantly influences the compound's fungicidal efficacy. The key to controlling this stereochemistry lies in the construction of the inner cyclopropyl ring. acs.orgfigshare.comnih.gov
A highly effective method for establishing the trans geometry is the Nishiyama cyclopropanation. acs.orgfigshare.comnih.govfigshare.com This diastereoselective reaction is employed in the synthesis of Sedaxane metabolites and related intermediates, ensuring the correct spatial arrangement of the inner cyclopropyl ring early in the synthetic sequence. acs.orgacs.orgresearchgate.netscispace.com While this strategy provides excellent control for the first ring, the formation of the second ring can be less selective, leading to the presence of a smaller fraction of the cis-isomer in the final product. wikipedia.org
| Reaction Name | Precursor(s) | Product | Purpose in Synthesis |
| Aldol Condensation | 2-chlorobenzaldehyde, cyclopropyl methyl ketone | α,β-unsaturated carbonyl compound | Forms the carbon backbone for the bicyclopropyl aniline. wikipedia.org |
| Hydrazine Cyclization | α,β-unsaturated carbonyl, hydrazine | Dihydropyrazole derivative | Creates a heterocyclic intermediate for ring formation. wikipedia.org |
| Buchwald–Hartwig Amination | Dihydropyrazole derivative, benzophenone (B1666685) imine | o-biscyclopropyl-aniline | Installs the crucial aniline functional group. wikipedia.org |
| Nishiyama Cyclopropanation | Styrene derivative | trans-Arylcyclopropyl ester | Diastereoselective formation of the inner cyclopropyl ring. acs.orgnih.gov |
| Kulinkovich Cyclopropanation | Arylcyclopropyl ester | Bicyclopropanol intermediate | Construction of the outer cyclopropyl ring. acs.orgnih.gov |
| Amide Coupling | Pyrazole acid chloride, o-biscyclopropyl-aniline | Sedaxane | Final assembly of the molecule. chimia.ch |
Cost-Efficient Synthetic Routes for Pyrazole Carboxylic Acid Intermediates
The pyrazole carboxylic acid fragment is a cornerstone of several modern SDHI fungicides, including Sedaxane, Isopyrazam, and Solatenol™. chimia.chnih.govresearchgate.net Consequently, developing cost-efficient and environmentally friendly manufacturing processes for this intermediate is of high industrial importance. nih.govgoogle.com Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is a key building block for this fungicide family. google.com Research has focused on creating green, cost-competitive routes to replace older, less environmentally friendly methods of its production. google.com Industrial production may involve optimizing reaction conditions, such as the specific catalysts and solvents used, to maximize yield and purity, thereby streamlining the process.
Exploration of Sedaxane Analogs and Derivatives in Agrochemical Discovery
The chemical scaffold of Sedaxane serves as a template for the discovery of new fungicidal compounds. By systematically modifying parts of the molecule, researchers can explore new chemical spaces and identify novel derivatives with potentially improved or different activity spectra. nih.gov Pyrazole amides, in general, are a major focus of fungicide research due to their efficacy and unique mode of action. nih.gov
One approach involves replacing the aniline portion of Sedaxane with other complex cyclic structures. For instance, novel derivatives have been created by incorporating a quinazolinone scaffold, a structure known for its broad biological activities, connected to the pyrazole carbamide core. nih.gov Another innovative strategy involves derivatizing the Sedaxane scaffold with organometallic moieties. rsc.org Researchers have synthesized "Sedaxicenes," which are ferrocenyl and ruthenocenyl analogues of Sedaxane, to investigate the potential of metal-based compounds as antifungal agents. rsc.org
Structure-Activity Relationship (SAR) Studies for Modified Chemical Scaffolds
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu For Sedaxane and its analogs, SAR studies help to optimize the chemical structure for maximum fungicidal potency. researchgate.netdntb.gov.ua
In the development of quinazolinone-containing pyrazole carbamide derivatives, SAR analysis revealed that the position of substituents on the quinazolinone ring significantly impacted antifungal activity against Rhizoctonia solani. nih.gov Specifically, substitution at the 6-position of the quinazolinone ring resulted in the highest activity. nih.gov
In the case of the organometallic Sedaxicene derivatives, SAR was explored by comparing the ferrocene (B1249389) analog with its isostructural ruthenocene counterpart. rsc.org Ferrocene is redox-active, while ruthenocene has a different electrochemical profile. rsc.org The ferrocene derivative was found to induce an increase in reactive oxygen species (ROS) in yeast cells, whereas the ruthenocene analog and the parent Sedaxane did not, suggesting a redox-mediated mechanism of action for the ferrocene-based compound. rsc.org This type of study is crucial for designing new derivatives with specific modes of action. mdpi.com
Bioinspired Synthesis of Sedaxane Metabolites
Understanding how a compound is broken down by organisms (metabolism) is crucial in agrochemical development. Researchers have identified a key metabolite of Sedaxane and have developed a bioinspired synthesis to produce it in the laboratory. acs.org It is proposed that Sedaxane first undergoes aerobic oxidation in biological systems to form a tertiary cyclopropanol (B106826) intermediate. acs.org
To mimic this potential biosynthetic pathway, a laboratory synthesis was developed using catalytic vanadyl acetylacetonate (B107027) (VO(acac)₂) and molecular oxygen (O₂). acs.orgacs.orgfigshare.comnih.gov This method successfully converted a synthetic precursor into the observed metabolite. acs.orgacs.org The synthesis of the necessary precursor was achieved in four steps starting from 2-bromostyrene, utilizing the diastereoselective Nishiyama cyclopropanation to form the trans-configured inner cyclopropyl ring and the Kulinkovich cyclopropanation to install the outer hydroxycyclopropyl ring. acs.orgacs.orgnih.gov The successful conversion was also demonstrated in in-vitro experiments using microbial cultures. acs.orgacs.orgnih.gov
Mechanistic Investigations of Trans Sedaxane Action in Fungal Pathogens
Detailed Molecular Interactions with Fungal Succinate (B1194679) Dehydrogenase (SDH) Complex II
Trans-sedaxane, a member of the pyrazole-carboxamide chemical class, functions as a potent and specific inhibitor of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi. fao.orgapvma.gov.ausyngenta-us.com This enzyme is a critical component of cellular respiration, linking the tricarboxylic acid (TCA) cycle with the electron transport chain. fao.orgmdpi.comcabidigitallibrary.org
The SDH enzyme complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. cabidigitallibrary.orgapsnet.org this compound's mode of action involves binding to the ubiquinone-binding site (Qp site) of the SDH complex. mdpi.comnzpps.orgwikipedia.org This binding site is located within a pocket formed by the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically obstructs the natural substrate, ubiquinone, from binding. wikipedia.orgrutgers.edu The inhibition of ubiquinone reduction effectively blocks the transfer of electrons from succinate, which is oxidized to fumarate (B1241708) by the SDHA subunit. cabidigitallibrary.org
Molecular modeling studies have revealed common structural features among modern carboxamide fungicides, including this compound. These features are essential for their fungicidal activity and suggest a consistent binding mode within the SDH complex. cabidigitallibrary.org The pyrazole-carboxamide structure of this compound, particularly the amide group and the heterocyclic ring, is crucial for its high affinity to the target site. apvma.gov.aucabidigitallibrary.org The nitrogen-containing heterocycle is thought to enhance binding affinity through π-π stacking interactions and the formation of additional hydrogen bonds with the amino acid residues of the binding pocket. cabidigitallibrary.org
The commercial formulation of sedaxane (B1681717) is a mixture of trans and cis isomers, with the trans-isomer being the more active form. apvma.gov.auwikipedia.org The specific stereochemistry of the trans-isomer allows for a more favorable interaction and tighter fit within the Qp site of the fungal SDH, leading to its high potency as a fungicide. apvma.gov.au
Impact on Fungal Mitochondrial Respiration and Cellular Energy Production
By inhibiting the succinate dehydrogenase (SDH) complex, this compound directly disrupts the process of mitochondrial respiration in fungal pathogens. fao.orgresearchgate.netnih.gov The SDH complex plays a dual role, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain. fao.orgmdpi.commda.state.mn.us The inhibition of this enzyme breaks the crucial link between these two fundamental metabolic pathways.
The blockage of electron flow from succinate to ubiquinone by this compound effectively halts the mitochondrial electron transport chain at Complex II. nzpps.orgwikipedia.orgrutgers.edu This disruption prevents the subsequent transfer of electrons to Complex III and Complex IV, ultimately inhibiting the reduction of oxygen to water. The immediate consequence is a drastic reduction in the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis through oxidative phosphorylation. fao.orgwho.int
The cessation of the electron transport chain leads to a severe depletion of cellular ATP, the primary energy currency of the cell. frontiersin.orgnih.gov This energy crisis affects numerous vital cellular processes that are dependent on ATP, including growth, development, and spore germination. frontiersin.orgnih.gov Ultimately, the inhibition of cellular respiration and the resulting lack of energy lead to the death of the fungal cell. syngenta-us.com
Specificity and Selectivity of Binding in Target Pathogen Species
This compound exhibits a broad spectrum of activity against a range of seed-borne and soil-borne fungal pathogens. researchgate.netnih.gov Its efficacy has been demonstrated against pathogens such as Rhizoctonia solani, Ustilago nuda (loose smut), Tilletia caries (bunt), and Monographella nivalis. researchgate.netnih.gov
The specificity and selectivity of this compound are attributed to the precise molecular interactions within the ubiquinone-binding (Qp) site of the fungal succinate dehydrogenase (SDH) enzyme. While the SDH enzyme is conserved across many organisms, subtle differences in the amino acid composition and structure of the Qp site between fungi and other organisms, such as mammals and plants, contribute to the selective toxicity of this compound.
Although this compound is highly effective against target fungal pathogens, it has been noted that it may also have some inhibitory effect on the SDH complex in plants. mdpi.comfrontiersin.orgnih.gov However, the binding affinity is generally lower in plants compared to susceptible fungi, providing a margin of selectivity. The differences in the binding pocket among various fungal species can also influence the level of sensitivity to this compound, leading to variations in its efficacy against different pathogens.
Biochemical and Molecular Responses in Fungal Cells to this compound Exposure
Exposure of fungal cells to this compound elicits a cascade of biochemical and molecular responses, primarily stemming from the inhibition of mitochondrial respiration and the subsequent energy deficit. The primary response is the disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a rapid decrease in ATP production. fao.orgfrontiersin.org
In response to this energy crisis, fungal cells may attempt to compensate by upregulating alternative energy-generating pathways, although these are generally less efficient than aerobic respiration. However, the central role of the TCA cycle in metabolism means its disruption has far-reaching consequences beyond just energy production.
Studies on the physiological effects of SDHI fungicides, including sedaxane, in other organisms like plants have shown a range of responses. For instance, in maize seedlings, sedaxane treatment has been observed to influence nitrogen and phenylpropanoid metabolism. frontiersin.orgresearchgate.net It has been shown to enhance the activity of glutamine synthetase, leading to increased protein accumulation, and to improve the activity of phenylalanine ammonia-lyase, which can increase the production of phenolic compounds with antioxidant properties. frontiersin.orgresearchgate.net While these specific responses have been documented in plants, analogous stress response pathways are likely activated in fungal cells as they contend with the metabolic disruption caused by this compound. For example, some studies have shown that treatment with a sedaxane derivative can lead to an increase in reactive oxygen species (ROS) levels in fungal cells. rsc.orgnih.gov
Mechanisms of Fungal Resistance Development to SDHI Fungicides
The development of resistance to succinate dehydrogenase inhibitor (SDHI) fungicides, including this compound, is a significant concern in agriculture. nzpps.orgonline-rpd.org The primary mechanism of resistance is the alteration of the target enzyme, the SDH complex, through mutations in the genes that encode its subunits. apsnet.orgonline-rpd.org These mutations lead to a reduced binding affinity of the fungicide to the Qp site, thereby diminishing its inhibitory effect. online-rpd.org
Point mutations in the SdhB, SdhC, and SdhD genes are most commonly associated with SDHI resistance. apsnet.orgonline-rpd.orgapsnet.org The specific location and nature of the amino acid substitution determine the degree of resistance and can also influence the cross-resistance profile to different SDHI fungicides. apsnet.orgrutgers.edu For example, mutations in codons of SdhB, SdhC, and SdhD have been identified in resistant field isolates of various fungal pathogens, such as Botrytis cinerea. apsnet.orgapsnet.org
The Fungicide Resistance Action Committee (FRAC) classifies SDHI fungicides as having a medium to high risk for the development of resistance due to their specific, single-site mode of action. apvma.gov.aunzpps.org The repeated and exclusive use of SDHI fungicides can exert strong selection pressure on fungal populations, favoring the survival and proliferation of resistant individuals. nzpps.orgonline-rpd.org
It is important to note that the level of cross-resistance among different SDHI fungicides can vary. apsnet.orgrutgers.edu A mutation that confers high resistance to one SDHI may result in only moderate or low resistance to another, depending on the specific chemical structure of the fungicide and its interaction with the mutated binding site. apsnet.orgrutgers.edu This variability underscores the complexity of SDHI resistance and the importance of implementing robust resistance management strategies, such as rotating or mixing fungicides with different modes of action. wikipedia.org
Efficacy and Biological Activity Studies in Non Human Biological Systems
In Vitro Efficacy against Diverse Fungal Pathogens
Laboratory studies have established the in vitro efficacy of sedaxane (B1681717) against several economically important fungal pathogens. The primary mechanism of action is the inhibition of the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which halts fungal energy production. nih.govresearchgate.net The effectiveness is often quantified by the EC50 value, which represents the concentration of the fungicide required to inhibit 50% of the mycelial growth of a pathogen.
Research has demonstrated that sedaxane is particularly potent against Rhizoctonia solani, a major soil-borne pathogen. researchgate.net In one study, the EC50 values for sedaxane against R. solani AG-2-2 isolates ranged from 0.029 to 0.215 mg/ml, with a mean of 0.089 mg/ml. apsnet.org Another study highlighted its high activity against R. solani, noting that it is a best-in-class compound for controlling this pathogen. chimia.ch The table below summarizes the in vitro activity of sedaxane against various fungal species.
Table 1: In Vitro Efficacy of Sedaxane Against Fungal Pathogens
| Fungal Pathogen | Efficacy Metric (EC50 in µg/mL) | Reference |
|---|---|---|
| Rhizoctonia solani | 0.089 (mean for AG-2-2 isolates) | apsnet.org |
| Ustilago nuda | High protection observed | nih.govresearchgate.net |
| Tilletia caries | High protection observed | nih.govresearchgate.net |
| Monographella nivalis | High protection observed | nih.govresearchgate.net |
| Pyrenophora graminea | High protection observed | nih.govresearchgate.net |
In Vivo Efficacy in Plant Protection Models
The protective capabilities of trans-sedaxane extend to live plant systems, where it has been shown to effectively control a variety of seed-borne and soil-borne diseases in numerous crops. nih.govresearchgate.net Its physicochemical properties are optimized for seed treatment, allowing for both localized protection of the seed and systemic protection of the developing roots. ebi.ac.uknih.govresearchgate.net
Control of Seed-Borne Fungi (e.g., Ustilago spp., Tilletia spp., Monographella nivalis)
As a seed treatment, sedaxane has demonstrated high levels of consistent protection against several seed-borne fungi. nih.govresearchgate.net In greenhouse conditions, it has been shown to completely control Ustilago nuda (loose smut) in cereals. researchgate.netscispace.com Its activity spectrum also covers Tilletia caries (common bunt) and Monographella nivalis (snow mould), which are significant pathogens in cereal production. ebi.ac.uknih.govresearchgate.netnih.govfrontiersin.orgresearchgate.netfrontiersin.org This broad-spectrum control helps ensure healthy seedling establishment. researchgate.net
Control of Soil-Borne Fungi (e.g., Rhizoctonia spp.)
This compound is highly effective against soil-borne fungi, most notably Rhizoctonia species, which cause damping-off and root rot in a wide range of crops. wikipedia.orgnih.govresearchgate.netresearchgate.net Field experiments have shown that seed treatments containing sedaxane can significantly reduce the negative impacts of Rhizoctonia cerealis, leading to improved plant emergence and establishment. apsnet.org In some cases, the application of sedaxane has resulted in up to 98% activity against R. solani. researchgate.net Under field conditions, this efficacy against Rhizoctonia spp. has been linked to increased crop yields compared to untreated controls. nih.govresearchgate.netresearchgate.net
Systemic and Localized Protection in Agricultural Crops (e.g., cereals, cotton, potato, soybean, oilseed rape)
The properties of sedaxane allow it to provide both local and systemic protection to the seed and roots of target crops. ebi.ac.uknih.govresearchgate.net It is registered for use as a seed treatment on a variety of crops, including cereals (such as barley and wheat), cotton, potato, soybean, and oilseed rape (canola). wikipedia.orgregulations.govherts.ac.ukpublications.gc.ca Once applied to the seed, sedaxane moves from the seed into the surrounding soil and is taken up by the plant's roots, where it can then be distributed systemically to protect the developing seedling. nih.govfrontiersin.orgfrontiersin.org This systemic action is crucial for protecting against pathogens that infect the plant after germination. publications.gc.ca
Plant Physiological Modulation and Biostimulant Effects
Beyond its fungicidal properties, this compound has been observed to have biostimulant effects on plants, leading to enhanced growth and vigor, particularly in the root system. researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov These effects are thought to be due to auxin- and gibberellin-like activities. researchgate.netnih.govnih.gov
Enhancement of Root System Architecture and Biomass
A significant biostimulant effect of this compound is the enhancement of the root system. researchgate.netnih.govfrontiersin.orgfrontiersin.orgnih.gov Studies on various crops, including wheat and maize, have shown that seed treatment with sedaxane can lead to a notable increase in root biomass. nih.govfrontiersin.orgseedquest.com For instance, in controlled conditions, wheat seedlings from sedaxane-treated seeds showed a substantial increase in root system biomass—as much as 87% in one cultivar—60 days after sowing. seedquest.com In maize seedlings, sedaxane application led to significant increases in root length (up to 60%), area (up to 45%), and the number of forks (up to 51%). nih.govfrontiersin.orgfrontiersin.org This improved root architecture can be beneficial for nutrient and water uptake, potentially leading to increased drought tolerance. researchgate.netnih.govfrontiersin.org The table below highlights some of the observed effects on root systems.
Table 2: Observed Biostimulant Effects of Sedaxane on Plant Root Systems
| Crop | Observed Effect | Magnitude of Change | Reference |
|---|---|---|---|
| Wheat (cv. Inoui) | Increased root system biomass | 87% increase | seedquest.com |
| Wheat (cv. Isengrain) | Increased root system biomass | ~40% increase | seedquest.com |
| Maize | Increased root length | +60% | nih.govfrontiersin.orgfrontiersin.org |
| Maize | Increased root area | +45% | nih.govfrontiersin.orgfrontiersin.org |
| Maize | Increased root forks | +51% | nih.govfrontiersin.orgfrontiersin.org |
| Oilseed Rape | Increased root dry weight in R. solani inoculated soil | +37% (Sedaxane alone), +48% (in combination) | nih.gov |
Influence on Overall Plant Growth and Shoot Biomass Accumulation
This compound has demonstrated notable biostimulant effects on the growth and biomass of various plants, independent of its fungicidal action. Studies on maize (Zea mays L.) seedlings revealed that seed treatment with this compound can lead to significant enhancements in plant morphology. nih.gov Under sterile conditions, an intermediate dose of sedaxane resulted in a 21% increase in shoot biomass and a 10% increase in root biomass compared to untreated controls. nih.gov The impact on root architecture was particularly pronounced, with increases of up to 60% in root length and 45% in root area. nih.govfrontiersin.org
Table 1: Effect of trans-Sedaxane on Maize Seedling Growth
| Parameter | Treatment Dose | Percentage Increase vs. Control |
|---|---|---|
| Shoot Biomass | Medium | 21% |
| Root Biomass | Medium | 10% |
| Root Length | Medium | 60% |
| Root Area | Medium | 45% |
| Root Forks | Medium | 51% |
Data derived from a study on maize seedlings under sterile conditions. nih.govfrontiersin.org
Modulation of Plant Metabolic Pathways (e.g., Nitrogen Metabolism, Phenylpropanoid Metabolism)
This compound influences key metabolic pathways in plants, notably nitrogen and phenylpropanoid metabolism, which are essential for growth and stress response. nih.govnih.gov
Nitrogen Metabolism Research has shown that seed treatment with this compound significantly enhances the activity of glutamine synthetase (GS) in both the leaves and roots of maize seedlings. nih.govfrontiersin.org GS plays a central role in assimilating ammonia (B1221849) and is a key enzyme for nitrogen use efficiency and plant yield. frontiersin.org In one study, the lowest and intermediate doses of sedaxane increased shoot GS activity by 145% and 45%, respectively, compared to controls. nih.gov Root GS activity also saw a significant increase, particularly at intermediate and high doses (both +66%). nih.gov This enhanced GS activity leads to greater protein accumulation, especially in the shoots. nih.govfrontiersin.org In contrast, the activity of glutamate (B1630785) synthase (GOGAT), another important enzyme in nitrogen assimilation, remained largely unchanged. nih.govfrontiersin.org
Phenylpropanoid Metabolism this compound also stimulates the phenylpropanoid pathway by improving the activity of phenylalanine ammonia-lyase (PAL). nih.govfrontiersin.org The PAL enzyme is a critical component that initiates the conversion of phenylalanine into various secondary metabolites, including phenolic compounds that act as antioxidants. frontiersin.org This increase in PAL activity corresponds to a higher concentration of soluble phenolic acids in the shoots. nih.govfrontiersin.org Specifically, significant increases in caffeic acid (41-58% depending on the dose) and p-coumaric acid (19-23%) have been observed in maize seedlings treated with this compound. nih.govfrontiersin.org This modulation of the phenylpropanoid pathway may contribute to the enhanced stress tolerance observed in treated plants. nih.govnih.gov
Table 2: Modulation of Key Enzymes and Compounds by trans-Sedaxane in Maize
| Metabolic Pathway | Enzyme/Compound | Effect | Percentage Change vs. Control |
|---|---|---|---|
| Nitrogen Metabolism | Glutamine Synthetase (GS) - Shoots | Increased Activity | +45% to +145% |
| Glutamine Synthetase (GS) - Roots | Increased Activity | +66% | |
| Phenylpropanoid Metabolism | Phenylalanine Ammonia-Lyase (PAL) | Increased Activity | Significant increase observed |
| Caffeic Acid | Increased Concentration | +41% to +58% | |
| p-Coumaric Acid | Increased Concentration | +19% to +23% |
Data sourced from studies on maize seedlings. nih.govfrontiersin.org
Impact on Plant Stress Tolerance (e.g., Drought Resistance)
This compound has been shown to improve plant resilience to abiotic stressors, particularly drought. frontiersin.orgresearchgate.net In wheat seedlings subjected to drought conditions, treatment with this compound led to improved photosynthesis, increased biomass, and enhanced efficiency of photosystem II (PSII) photochemistry. nih.gov Gene expression analysis revealed that this compound induces systemic changes in genes related to defense, chlorophyll (B73375) synthesis, and cell wall modification. nih.gov This suggests that the compound helps plants tolerate drought by redirecting metabolites away from stress responses and towards growth and adaptive development. nih.govresearchgate.net
Studies on spring barley also confirm these findings, showing that seed treatments containing sedaxane help mitigate the damage to the photosynthetic apparatus caused by drought. mdpi.com Treated plants exhibited a higher efficiency of photochemical reactions and better maintenance of gas exchange during water stress. mdpi.com The development of a more robust root system, a known effect of this compound, is a key factor in this enhanced drought tolerance, as longer roots can access water from deeper soil layers. mdpi.com In corn seedlings under salt stress, seed priming with this compound mitigated the negative impact on growth and biomass accumulation and increased the accumulation of proline, an osmoprotectant. frg.org.ua
Auxin-like and Gibberellin-like Activities in Plant Development
A significant aspect of this compound's biostimulant effect is its hormone-like activity, specifically mimicking the actions of auxins and gibberellins. nih.govresearchgate.net These plant hormones are fundamental regulators of plant development.
Auxin-like Activity The auxin-like properties of this compound have been demonstrated using the Audus test, where it was shown to reduce root elongation in watercress (Lepidium sativum L.) in a dose-proportional manner, similar to the natural auxin, indole-3-acetic acid (IAA). nih.govfrontiersin.org This activity is believed to be the primary mechanism behind the observed stimulation of root development, including the initiation of lateral roots and root hairs. researchgate.netresearchgate.net
Gibberellin-like Activity this compound also exhibits gibberellin-like activity, which was confirmed by its ability to enhance shoot growth in lettuce (Lactuca sativa L.). nih.govfrontiersin.org This effect was also dose-proportional, mirroring the effect of applying exogenous gibberellic acid. nih.gov The combined auxin- and gibberellin-like activities contribute to the marked morphological changes observed in treated plants, such as increased root and shoot biomass. nih.govresearchgate.net
Pharmacokinetic and Metabolomic Profiles in Environmental and Non Human Biological Matrices
Absorption, Distribution, Metabolism, and Excretion (ADME) in Environmental and Agricultural Contexts
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of trans-sedaxane have been primarily characterized in soil, water, and agricultural settings, as well as in key non-human biological models like rats, goats, and hens.
In laboratory animals, orally administered sedaxane (B1681717) is rapidly and extensively absorbed, with over 87% of the dose being absorbed. who.intpublications.gc.ca It is widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys. publications.gc.caapvma.gov.au Despite its wide distribution, there is no evidence of bioaccumulation, and the compound is rapidly excreted. publications.gc.caapvma.gov.au The primary route of elimination is through the feces, accounting for 75-88% of the administered dose, with a smaller portion (12-20%) excreted in the urine. fao.orgfao.org Excretion is largely complete within 72 hours of administration. who.int
In the environment, when applied as a seed treatment, this compound is expected to adsorb to soil or be taken up by the growing plant. publications.gc.ca Its movement in soil is considered limited, and it is not expected to leach into groundwater or run off into surface water. publications.gc.ca The primary degradation pathway in the environment is aerobic soil metabolism. mda.state.mn.us While photolysis can occur, it is not considered a major degradation route for a seed-applied product. fao.orgmda.state.mn.us The persistence of this compound in soil can be significant, with reported half-life values ranging from 58 to over 300 days depending on the specific soil conditions and application method. publications.gc.canih.gov
Biotransformation Pathways and Metabolite Identification in Non-Human Organisms and Environmental Matrices
The biotransformation of this compound has been studied in animals and plants, revealing a complex series of metabolic reactions. The metabolism in livestock, such as goats and hens, is qualitatively similar to that observed in rats. fao.orgfao.org
In animals, this compound undergoes extensive metabolism primarily through oxidation and conjugation reactions. who.intfao.org Key oxidative pathways include:
Hydroxylation: This occurs on both the phenyl and cyclopropyl (B3062369) rings. fao.orgfao.orghse.gov.uk
N-demethylation: The removal of the methyl group from the pyrazole (B372694) ring is a significant metabolic step. fao.orgfao.org
Cleavage of the terminal cyclopropyl moiety: This leads to the formation of various hydroxylated metabolites. who.intfao.org
Following these initial oxidative steps, the resulting metabolites, particularly the phenolic and hydroxy derivatives, undergo conjugation with glucuronic acid, sulfate, and glutathione. who.intfao.org These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion. fao.org In plants, metabolism also proceeds via oxidative pathways affecting the phenyl and cyclopropane (B1198618) rings, N-demethylation of the pyrazole ring, and cleavage between the pyrazole and phenyl rings. fao.orgfao.org
A number of key metabolites of this compound have been identified and characterized in various matrices. The major metabolites found in animal studies are the trans-para-phenol sedaxane and the desmethyl trans-para-phenol sedaxane. who.intfao.orgfao.org Together with their corresponding cis-isomers, these phenolic metabolites can account for approximately half of the administered dose in rats. fao.orgfao.org
Other identified metabolites include:
N-desmethyl sedaxane (CSCD667584): Formed through the demethylation of the parent compound. fao.org
Cyclopropyl alcohol sedaxane (CSCD659089): A product of hydroxylation on the cyclopropyl ring. apvma.gov.aufao.org
Pyrazole acid (CSAA798670) and its desmethyl derivative (CSCD465008): These result from the cleavage of the molecule and are notable metabolites in soil and rotational crops. fao.orgnih.gov
The following table provides a summary of key this compound metabolites and the matrices in which they have been identified.
| Metabolite Name | Code | Found In |
| N-desmethyl sedaxane | CSCD667584 | Animals, Plants |
| trans-para-phenol sedaxane | CSCD658906 | Animals, Plants |
| N-desmethyl trans-para-phenol sedaxane | CSCD659087 | Animals |
| Pyrazole acid | CSAA798670 | Soil, Rotational Crops |
| N-desmethyl pyrazole acid | CSCD465008 | Animals, Plants, Soil, Rotational Crops |
| Cyclopropyl alcohol sedaxane | CSCD659089 | Animals, Plants |
| cis-para-phenol sedaxane | CSCD659090 | Animals |
| cis-desmethyl-para-phenol sedaxane | CSCD668404 | Animals |
| β-hydroxy carbonyl sedaxane | CSCD668403 | Animals, Plants |
Oxidative Metabolism and Conjugation Reactions of this compound
Dynamics of this compound and its Metabolites in Plant Tissues and Crop Matrices
Studies on various crops, including wheat, soybean, and Swiss chard, have elucidated the uptake, distribution, and metabolism of this compound following seed treatment. apvma.gov.aufao.org
After application to seeds, this compound can be taken up by the growing plant. publications.gc.ca The distribution and residue profile of the parent compound and its metabolites can vary between different plant species and tissues. For instance, in wheat, the highest residue level of parent sedaxane was found in forage, while residues in the grain were very low. fao.orgnih.gov In Swiss chard, the parent sedaxane was the predominant residue identified. fao.orgfao.org Conversely, in soybean seed, the only identified compound was the metabolite CSCD465008, present in both its free and conjugated forms. fao.org
In wheat forage, hay, and straw, the residue profiles are similar, with parent sedaxane and the trans-para-phenol metabolite (CSCD658906) being major components. fao.org The N-desmethylated compound (CSCD667584) is also consistently found across these wheat commodities. fao.org In rotational crops, the pyrazole-based metabolites, CSAA798670 and CSCD465008, were the predominant residues detected. nih.gov An uptake study in oilseed rape indicated no residue uptake into the seed when sedaxane was applied as a seed treatment. fao.orgfao.org
The following table summarizes the distribution of this compound and its major metabolites in different crop matrices.
| Crop | Matrix | Major Residues |
| Wheat | Forage, Hay, Straw | This compound, CSCD658906 (trans-para-phenol), CSCD667584 (N-desmethyl) |
| Wheat | Grain | Very low residues, not fully characterized |
| Soybean | Seed | CSCD465008 (N-desmethyl pyrazole acid) |
| Swiss Chard | Leaves | This compound |
| Oilseed Rape | Seed | No residue uptake observed |
| Rotational Crops (e.g., Lettuce, Radish) | Various | CSAA798670 (Pyrazole acid), CSCD465008 (N-desmethyl pyrazole acid) |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Isomer-Specific and Metabolite Analysis (e.g., LC-MS/MS, GC-MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) stands as the cornerstone for the isomer-specific analysis of sedaxane (B1681717) and its metabolites. fao.orgcabidigitallibrary.org This technique offers high selectivity and sensitivity, which are essential for distinguishing between the trans- and cis-isomers of sedaxane. Analytical methods have been developed to quantify both trans-sedaxane (SYN508210) and cis-sedaxane (SYN508211) in various matrices. oup.com
For instance, the analytical method GRM023.03A utilizes HPLC-MS/MS for the determination of sedaxane isomers and their metabolites in a variety of crops. fao.org This method involves extraction with an acetonitrile (B52724)/water mixture, followed by cleanup using solid-phase extraction (SPE) before LC-MS/MS analysis. fao.org Another method, GRM023.10A, is an HPLC/MS/MS procedure for identifying residues of both trans- and cis-sedaxane, along with metabolites like CSCD658906 and CSCD659087, in animal-derived products. fao.org
Gas chromatography-mass spectrometry (GC-MS) is also employed, often in conjunction with LC-MS/MS, particularly within a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method framework. fao.orgunl.edu.ar The selection between LC-MS/MS and GC-MS often depends on the specific analyte and the matrix being analyzed.
The following table summarizes key chromatographic methods and their applications for this compound analysis:
| Method ID | Technique | Analytes | Matrix | Key Features |
| GRM023.03A | HPLC-MS/MS | This compound, cis-sedaxane, and metabolites | Crops | Extraction with acetonitrile/water, SPE cleanup. fao.org |
| GRM023.10A | HPLC-MS/MS | This compound, cis-sedaxane, CSCD658906, CSCD659087 | Animal tissues, blood, milk, eggs | Homogenization and extraction followed by LC-MS/MS. fao.org |
| Modified QuEChERS | LC-MS/MS and GC-MS | Sedaxane isomers | Various | Dispersive solid-phase extraction. fao.org |
| GRM023.06A | HPLC-MS/MS | SYN508210, SYN508211, and metabolites | Water | Direct injection or SPE followed by LC-MS/MS. epa.gov |
| Not Specified | HPLC | This compound (SYN508210), cis-sedaxane (SYN508211) | Rat plasma, mouse blood | Analysis of parent isomers. oup.com |
Spectroscopic Methods for Structural Confirmation and Purity Assessment in Research Samples
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for assessing the purity of research-grade samples. These methods provide detailed information about the molecular structure and composition of the compound.
Mass Spectrometry (MS) : In addition to its use in quantification with chromatography, MS provides crucial structural information. For sedaxane, the molecular ion peak (M+) is observed at an m/z of 331. Major fragment ion peaks are seen at m/z values of 302, 290, 282, 263, 172, 159, and 130, which help in confirming the structure. fao.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both proton (¹H) and carbon (¹³C) NMR are used to provide a detailed map of the molecule's structure.
¹³C NMR : Chemical shifts for sedaxane have been reported at various positions, including 2.8–22.2, 39.6, 76.7–77.3, 109.2–113.8, 117.5–127.5, 132.6–137.0, 143.1, and 159.5 ppm. fao.org
¹H NMR : Proton shifts are observed at 0–0.3, 0.6–1.1, 1.5, 3.8, 6.8, 6.9–8, and 8.1 ppm. fao.org
Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. For sedaxane, absorbance has been reported at 3321, 3000, 1646, 1552, 1042, and 766 cm⁻¹, corresponding to various vibrational modes of the molecule's bonds. fao.org
Ultraviolet/Visible (UV/VIS) Spectroscopy : The UV/VIS spectrum of the pure active substance shows maximum absorptions at wavelengths of 225, 265, and 295 nm in a neutral solution (pH 6.5). fao.org
In research contexts, such as the synthesis of new sedaxane derivatives like "Sedaxicenes," techniques including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, along with ESI-MS and X-ray diffraction, are used for full characterization and structural confirmation. rsc.org
Sample Preparation and Matrix Effects in Diverse Environmental and Biological Samples
The accuracy of analytical results for this compound is heavily dependent on the sample preparation process and the management of matrix effects. numberanalytics.com The matrix, which is the complex mixture of components in a sample, can interfere with the detection and quantification of the target analyte. numberanalytics.com
Sample Preparation Techniques:
Extraction : The initial step involves extracting this compound from the sample matrix. For soil samples, this is typically done by shaking with an 80:20 (v/v) mixture of acetonitrile and ultrapure water. epa.gov For plant and animal tissues, homogenization is often followed by extraction with a similar solvent mixture. fao.org
Cleanup : After extraction, cleanup procedures are essential to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique. For example, in soil analysis, after extraction and dilution, the sample is passed through an Oasis® HLB cartridge. The sedaxane isomers are then eluted with acetonitrile. fao.orgepa.gov A similar SPE cleanup is used for water samples and for crop and animal tissue extracts. fao.orgepa.gov
Matrix Effects:
Matrix effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. numberanalytics.commdpi.com The complexity of the sample matrix significantly influences these effects. numberanalytics.com For example, high levels of dissolved organic matter in water, or lipids and proteins in biological samples, can cause significant interference. numberanalytics.com
Strategies to Mitigate Matrix Effects:
Sample Dilution : A straightforward approach to reduce matrix effects is to dilute the sample extract. mdpi.com This reduces the concentration of interfering components introduced into the analytical system. However, this is only feasible if the analyte concentration remains above the method's limit of quantification. mdpi.com
Matrix-Matched Calibration : To compensate for matrix effects, calibration standards are often prepared in a blank matrix extract that is similar to the samples being analyzed. epa.gov This helps to ensure that the calibration standards experience the same signal suppression or enhancement as the analyte in the actual samples.
Internal Standards : The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is a robust method to correct for matrix effects. chromatographyonline.com
In the analysis of soil, it has been noted that while non-matrix standards can sometimes be used, an increase in injection volume to achieve desired sensitivity can also increase matrix effects, necessitating the use of matrix-matched standards. epa.gov
Method Validation and Determination of Limits of Quantification in Academic Research Applications
Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. ujpronline.com This involves evaluating several performance characteristics, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gmpinsiders.com
Limit of Quantification (LOQ):
The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. gmpinsiders.com For this compound, the LOQ varies depending on the analytical method and the sample matrix.
The following table presents a summary of validated LOQs for sedaxane in different matrices from various studies:
| Matrix | Method | LOQ | Reference |
| Green forage, rape seed, wheat grain, orange (whole fruit) | HPLC-MS/MS (GRM023.03A) | 0.005 mg/kg for trans- and cis-sedaxane | fao.org |
| High water, high acid, high oil content commodities | QuEChERS with HPLC-MS/MS | 0.01 mg/kg for sedaxane (sum of isomers) | nih.gov |
| Dry commodities | QuEChERS with HPLC-MS/MS | 0.005 mg/kg | nih.gov |
| Milk, eggs, tissues | Not specified | 0.01 mg/kg for sum of isomers | nih.gov |
| Soil | HPLC-MS/MS | 0.0001 mg/kg | epa.gov |
| Water | HPLC-MS/MS (GRM023.06A) | 0.05 µg/L | epa.gov |
| Potatoes | Not specified | 0.01 mg/kg | researchgate.net |
Validation Studies:
Validation studies for analytical methods for sedaxane are performed to demonstrate their reliability. For example, an independent laboratory validation (ILV) of a method for wheat green forage and wheat straw showed acceptable mean recoveries between 80% and 107% with relative standard deviations (RSDs) below 20% for both trans- and cis-sedaxane. fao.org Similarly, for the method GRM023.03A, mean recoveries ranged from 74% to 104% with RSDs under 20%. fao.org These validation data confirm that the methods are accurate and precise for their intended applications. In academic research, developing and validating a new HPLC method, for instance, would involve establishing linearity, LOD, and LOQ, and assessing inter- and intra-day precision. nih.gov
Theoretical and Computational Chemistry Approaches to Trans Sedaxane
Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the trans-sedaxane molecule. soton.ac.uk Conformational analysis is a primary application, where these methods are used to determine the three-dimensional arrangement of atoms. For a molecule with multiple stereocenters and rotatable bonds like this compound, identifying the most stable, low-energy conformations is crucial, as these are the structures most likely to be biologically active.
The process involves a systematic search of the molecule's potential energy surface. The resulting conformational data provides the foundation for more advanced computational studies, such as molecular docking. nih.gov Furthermore, quantum mechanical calculations can elucidate the electronic structure of this compound, predicting its reactivity. By calculating parameters like molecular orbital energies and electron density distribution, researchers can identify regions of the molecule that are susceptible to chemical reactions, such as metabolic attacks. DFT methods have shown potential in predicting fragmentation patterns upon ionization, which is a key aspect of reactivity. soton.ac.uk This information is vital for forecasting potential metabolic pathways and understanding the molecule's stability.
Quantum chemical methods are also employed to calculate theoretical chiroptical responses, such as Electronic Circular Dichroism (ECD) spectra. researchgate.net By comparing these computationally generated spectra with experimental measurements, the absolute configuration of this compound's stereoisomers can be determined. nih.govresearchgate.net
Molecular Docking and Dynamics Simulations of SDH-trans-Sedaxane Binding
The fungicidal activity of this compound stems from its ability to inhibit the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain in fungi. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interaction between this compound and the SDH binding site at an atomic level.
Molecular docking predicts the preferred orientation of this compound when it binds to the SDH protein. This "lock-and-key" simulation places the molecule within the enzyme's active site and calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity. researcher.life These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net For chiral molecules like this compound, docking is instrumental in explaining enantioselectivity; often, one stereoisomer fits more snugly into the binding pocket, resulting in a more favorable binding energy and, consequently, higher fungicidal activity. researcher.liferesearchgate.net Studies on analogous SDHI fungicides have demonstrated how differences in binding energy between enantiomers directly correlate with their bioactivity. researchgate.netresearchgate.net
Following docking, Molecular Dynamics (MD) simulations can be performed. MD simulations model the movements of the atoms in the this compound-SDH complex over time, providing insights into the stability of the binding pose predicted by docking. researchgate.net This dynamic view helps to confirm the binding mode and understand the flexibility of both the ligand and the protein upon binding.
| Computational Method | Objective | Key Output/Finding | Relevance to this compound |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity of stereoisomers to the SDH enzyme. | Binding energy (e.g., kcal/mol), specific amino acid interactions (H-bonds, hydrophobic contacts). researchgate.netresearcher.life | Explains why trans-isomers are active and elucidates differences in fungicidal potency among stereoisomers. researchgate.netresearchgate.net |
| Molecular Dynamics (MD) | Assess the stability of the docked protein-ligand complex over time. | Root Mean Square Deviation (RMSD), interaction stability, conformational changes. researchgate.net | Confirms the stability of the this compound binding mode within the SDH active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Efficacy and Selectivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For fungicides like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly valuable. semanticscholar.orgresearchgate.net
These models are built using a training set of molecules with known fungicidal activities (e.g., EC50 values). The models quantify the steric, electrostatic, and other physicochemical properties of the molecules and relate them to their biological efficacy. researchgate.net The output of a 3D-QSAR study is a predictive model that can estimate the activity of new, yet-to-be-synthesized analogs. nih.govcapes.gov.br The models also generate contour maps that visualize which molecular regions are sensitive to modification. For example, a map might indicate that adding a bulky group in one area will increase activity, while adding an electronegative group in another will decrease it. researchgate.net This provides crucial guidance for the rational design and optimization of new, more potent, and selective SDHI fungicides based on the this compound scaffold. semanticscholar.orgmdpi.com
| QSAR Model Field | Property Measured | Potential Impact on Fungicidal Activity |
|---|---|---|
| Steric (CoMFA/CoMSIA) | The shape and size of the molecule. | Favorable regions require bulky groups for optimal fit in the enzyme's pocket; unfavorable regions indicate steric clashes. researchgate.net |
| Electrostatic (CoMFA/CoMSIA) | The distribution of partial charges. | Highlights areas where positive or negative charges are favored, guiding modifications to improve electrostatic complementarity with the target. researchgate.net |
| Hydrogen Bond Acceptor/Donor (CoMSIA) | The potential to form hydrogen bonds. | Identifies key locations where H-bond acceptors or donors can be added to form strong interactions with amino acid residues in the active site. researchgate.net |
In Silico Prediction of Metabolic Pathways and Environmental Degradation
These programs can identify sites on the molecule that are most likely to undergo metabolic reactions such as oxidation, hydroxylation, or conjugation. researchgate.net For this compound, this could involve predicting the hydroxylation of the cyclopropyl (B3062369) or phenyl rings, leading to metabolites such as CSCD658906, which has been identified in metabolism studies. researchgate.net
Similarly, computational models can predict environmental degradation. Studies have shown that stereoselective degradation of this compound occurs, with the 1S,2S-(+)-sedaxane isomer being preferentially degraded in some conditions. researchgate.netresearchgate.net Computational approaches can help rationalize such findings by modeling the molecule's susceptibility to various degradation processes like hydrolysis or photolysis under different environmental scenarios. These predictions are valuable for guiding experimental degradation studies and for performing environmental risk assessments. researchgate.net
Computational Approaches for Diastereomer Differentiation and Stereochemical Assignment
Sedaxane (B1681717) is a chiral molecule that exists as a mixture of cis and trans diastereomers, with the trans isomers being the primary active components. nih.gov Accurately differentiating between these stereoisomers and assigning their absolute configuration is a significant challenge that is greatly aided by computational chemistry.
A powerful approach combines experimental chiroptical spectroscopy with quantum chemical calculations. nih.gov Techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) measure the differential absorption of circularly polarized light by a chiral molecule. While the experimental spectrum provides a unique fingerprint for a given stereoisomer, it does not directly reveal its 3D structure. Computational methods are used to calculate the theoretical ECD or VCD spectra for every possible stereoisomer of this compound. nih.govresearcher.life The absolute configuration is then assigned by matching the experimental spectrum to the correct calculated spectrum.
Furthermore, DFT calculations can distinguish between diastereomers by predicting their ground state energies and geometries. soton.ac.uk These calculated energetic differences can explain why diastereomers may behave differently under certain conditions, such as during chromatographic separation or in biological systems. Advanced probability methods, such as DP4+, have been developed to increase the confidence of stereochemical assignments based on comparing calculated and experimental NMR data. acs.org
Environmental Dynamics and Ecological Interactions of Trans Sedaxane
Environmental Fate and Persistence in Soil and Water Systems
Trans-sedaxane is considered persistent in the environment. mda.state.mn.us Its movement in soil is generally limited due to its tendency to adsorb to soil particles. publications.gc.ca The potential for leaching into groundwater is considered slow. mda.state.mn.usrevistacultivar.com In aquatic environments, sedaxane (B1681717) tends to partition from the water to the sediment. apvma.gov.au
Studies indicate that photolysis, or the breakdown of the chemical by light, contributes to the degradation of sedaxane to a minor extent. apvma.gov.au The half-life for aqueous photolysis is estimated at 46 days, while for soil photolysis, it is approximately 253 days. revistacultivar.comregulations.gov Sedaxane is stable to hydrolysis at various pH levels. apvma.gov.au
Interactive Table: Environmental Fate Parameters of Sedaxane
| Parameter | Value | Source |
|---|---|---|
| Soil Half-life (Aerobic) | 296-422 days | mda.state.mn.us |
| Soil Half-life (Anaerobic) | 375 days | mda.state.mn.us |
| Aqueous Photolysis Half-life | 46 days | revistacultivar.comregulations.gov |
| Soil Photolysis Half-life | 253 days | revistacultivar.comregulations.gov |
| Hydrolysis Half-life (pH 4, 5, 7, 9) | > 1 year | apvma.gov.au |
| Mobility in Soil | Low to moderate | regulations.govsyngenta.casyngenta.co.uk |
Degradation Pathways and Half-Life Determination in Aerobic and Anaerobic Conditions
The primary route of degradation for sedaxane in the environment is through aerobic soil metabolism. mda.state.mn.usregulations.gov Under aerobic conditions, the half-life of sedaxane in soil is reported to be in the range of 296 to 422 days. mda.state.mn.us In anaerobic soil conditions, the half-life is approximately 375 days. mda.state.mn.us When applied as a seed treatment, the apparent half-life in aerobic soil is shorter, ranging from 34 to 95 days. apvma.gov.au
In water/sediment systems, sedaxane dissipates through a combination of partitioning to the sediment and degradation in both the water and sediment. apvma.gov.au The dissipation time 50% (DT50) values have been calculated as 3.3–3.6 days for aerobic water and 14.2–18.5 days for anaerobic water. apvma.gov.au
Under aerobic soil conditions, several major transformation products of sedaxane have been identified, including CSCC210616, CSCD465008, and CSAA798670. publications.gc.ca In anaerobic soil, no major transformation products were observed. publications.gc.ca In aquatic systems under photolytic conditions, major metabolites identified include CSAA798670, CSCC210616, CSCD668095, and CSCD668094. apvma.gov.au One study noted that in a rice-wheat rotation, this compound showed stereoselective degradation, with the 1S,2S-(+)-sedaxane isomer degrading preferentially. researchgate.netresearchgate.net
Interaction with Non-Target Organisms within Agroecosystems (e.g., beneficial microbes, soil fauna)
As a fungicide, this compound is designed to impact fungal pathogens, but it can also interact with non-target organisms in the agroecosystem.
Beneficial Microbes: The application of fungicides can alter the composition and diversity of the soil microbiome. researchgate.net Some studies have shown that pesticide application can lead to a decrease in microbial diversity. researchgate.net However, research has also indicated that sedaxane can have biostimulant effects, potentially enhancing root growth and nutrient uptake in certain crops, which could be linked to interactions with beneficial soil microbes. researchgate.netfrontiersin.orgfrontiersin.org For instance, sedaxane has been found to increase the number of root nodules on plants like soybeans, which could lead to increased nitrogen fixation by rhizobia bacteria. google.com
Soil Fauna: The impact of pesticides on soil fauna, such as earthworms and nematodes, is a key consideration in environmental risk assessments. While specific data on the direct effects of this compound on a wide range of soil fauna is limited in the provided search results, studies on pesticide-treated seeds often consider the potential risks. For example, in fields treated with neonicotinoid insecticides and a suite of fungicides including sedaxane, changes in the taxonomic composition of soil nematodes have been observed. nih.govapsnet.org Specifically, the relative abundance of certain bacterivorous and omnivorous nematode families was found to be lower in treated soils. apsnet.org
Influence on Soil Microbiota Composition and Nutrient Cycling
The application of sedaxane can influence the composition of soil microbiota and, consequently, nutrient cycling processes.
Some studies have indicated that the use of sedaxane, often in combination with other fungicides, can lead to shifts in the soil microbial community. researchgate.netnih.gov For example, a decrease in the alpha diversity of soil bacteria has been observed in the middle of the growing season in fields treated with neonicotinoids and a fungicide mix including sedaxane. nih.gov While some bacterial genera known for biodegrading pesticides may be favored, a decline in the relative abundance of potentially beneficial bacteria, such as those involved in the nitrogen cycle and plant growth promotion, has also been reported. nih.gov
Conversely, some research points to positive physiological responses in plants treated with sedaxane, which could indirectly relate to nutrient cycling. frontiersin.orgfrontiersin.org Sedaxane has been shown to enhance the activity of glutamine synthetase, an enzyme involved in nitrogen metabolism, leading to greater protein accumulation in maize seedlings. frontiersin.orgfrontiersin.org It has also been found to improve the activity of phenylalanine ammonia-lyase, which can increase the production of phenolic compounds that act as antioxidants. frontiersin.orgfrontiersin.org These biostimulant effects may help plants overcome stresses and could influence nutrient dynamics in the root zone. frontiersin.orgfrontiersin.org
Emerging Research Areas and Future Perspectives
The development and application of the fungicide trans-Sedaxane continue to evolve, with current research focusing on optimizing its efficacy, sustainability, and long-term viability in agricultural systems. Key areas of investigation include the enhancement of delivery systems, integration into holistic disease management programs, and proactive strategies to mitigate challenges such as fungicide resistance.
Q & A
Basic Research Questions
Q. What experimental design principles are critical for assessing trans-Sedaxane’s bioactivity in controlled environments?
- Methodological Answer :
- Prioritize replication (e.g., triplicate trials) to account for biological variability and ensure statistical robustness.
- Include positive/negative controls (e.g., solvent-only controls) to isolate this compound’s effects from confounding factors.
- Use dose-response experiments to establish efficacy thresholds and toxicity profiles.
- Document protocols in line with reproducibility standards, such as detailed descriptions of instrumentation, reagent sources, and environmental conditions (e.g., pH, temperature) .
Q. Which analytical techniques are essential for characterizing this compound’s structural stability under varying physicochemical conditions?
- Methodological Answer :
- Chromatography (HPLC/UPLC): Quantify purity and degradation products under stressors like heat or UV exposure.
- Spectroscopy (NMR, FTIR): Validate molecular integrity and identify reactive sites prone to isomerization or oxidation.
- X-ray crystallography : Resolve 3D conformational changes in crystalline states.
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- Validation Step: Cross-reference results with computational models (e.g., DFT simulations) to confirm empirical observations .
Table 1 : Key Analytical Parameters for this compound Characterization
| Technique | Parameter Measured | Critical Conditions | Validation Criteria |
|---|---|---|---|
| HPLC | Purity (%) | Mobile phase gradient | ≥95% peak area consistency |
| NMR | Structural confirmation | Solvent system, 600 MHz+ | Match to reference spectra |
| TGA | Thermal decomposition | 25–500°C, N₂ atmosphere | <5% mass loss at 150°C |
Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanistic studies?
- Methodological Answer :
- Use Boolean search strings (e.g., "this compound AND (mechanism OR kinetics)") across databases like PubMed and Scopus.
- Apply PRISMA guidelines for screening and selecting studies, focusing on peer-reviewed articles with robust methodologies.
- Map contradictions (e.g., conflicting bioactivity reports) using comparative tables, noting variables like assay type or model organisms .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
- Study Design Audit : Evaluate whether in vitro models (e.g., cell lines) adequately replicate in vivo physiological conditions (e.g., metabolic pathways, protein binding).
- Pharmacokinetic Modeling : Integrate ADME (Absorption, Distribution, Metabolism, Excretion) data to identify bioavailability bottlenecks.
- Multi-omics Integration : Correlate transcriptomic/proteomic profiles from in vivo models with in vitro dose-response curves to pinpoint mechanistic disconnects .
Q. What methodologies facilitate the integration of this compound’s mechanism of action into existing pharmacological frameworks?
- Methodological Answer :
- Network Pharmacology : Construct protein interaction networks to identify off-target effects or synergistic pathways.
- Comparative Genomics : Use phylogenetically diverse model organisms to assess evolutionary conservation of this compound’s targets.
- Iterative Hypothesis Testing : Refine research questions through cyclical experiments (e.g., knock-out models to validate target specificity) .
Q. How can researchers address discrepancies in this compound’s reported environmental persistence across studies?
- Methodological Answer :
- Controlled Meta-Analysis : Standardize variables (e.g., soil type, microbial activity) across datasets using mixed-effects models.
- Isotopic Tracing : Employ ¹⁴C-labeled this compound to track degradation pathways in microcosm experiments.
- Sensitivity Analysis : Rank environmental factors (e.g., pH, organic matter) by their impact on persistence .
Methodological Best Practices
- Data Transparency : Deposit raw datasets in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Contradiction Analysis : Apply frameworks like TRIZ (Theory of Inventive Problem Solving) to prioritize conflicting results for resolution .
- Theoretical Grounding : Anchor questions in established theories (e.g., QSAR for structure-activity relationships) while remaining open to paradigm shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
